![molecular formula C16H26N8O3 B12903087 8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine CAS No. 832691-29-9](/img/no-structure.png)
8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-Aminobutyl)amino]-5’-aziridin-1-yl-5’-deoxyadenosine is a complex organic compound with a molecular formula of C14H22N7O4. This compound is notable for its unique structure, which includes an aziridine ring and an aminobutyl group attached to an adenosine backbone. It has garnered interest in various fields of scientific research due to its potential biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Aminobutyl)amino]-5’-aziridin-1-yl-5’-deoxyadenosine typically involves multiple steps. One common method includes the protection of the amine groups followed by the formation of the aziridine ring. The reaction conditions often require the use of specific reagents such as trifluoromethanesulfonyl anhydride and 2-chloropyridine to facilitate the formation of intermediates . The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8-[(4-Aminobutyl)amino]-5’-aziridin-1-yl-5’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted aziridine compounds.
Aplicaciones Científicas De Investigación
8-[(4-Aminobutyl)amino]-5’-aziridin-1-yl-5’-deoxyadenosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[(4-Aminobutyl)amino]-5’-aziridin-1-yl-5’-deoxyadenosine involves its interaction with specific molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the modulation of their activity . This compound can also interact with various receptors and enzymes, influencing cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
8-(4-Aminobutyl)amino-cAMP: An analog of cyclic AMP with an aminobutyl group.
Uniqueness
8-[(4-Aminobutyl)amino]-5’-aziridin-1-yl-5’-deoxyadenosine is unique due to its combination of an aziridine ring and an aminobutyl group attached to an adenosine backbone. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propiedades
| 832691-29-9 | |
Fórmula molecular |
C16H26N8O3 |
Peso molecular |
378.43 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-amino-8-(4-aminobutylamino)purin-9-yl]-5-(aziridin-1-ylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H26N8O3/c17-3-1-2-4-19-16-22-10-13(18)20-8-21-14(10)24(16)15-12(26)11(25)9(27-15)7-23-5-6-23/h8-9,11-12,15,25-26H,1-7,17H2,(H,19,22)(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
AGPWTSUXORLLAK-SDBHATRESA-N |
SMILES isomérico |
C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)O |
SMILES canónico |
C1CN1CC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




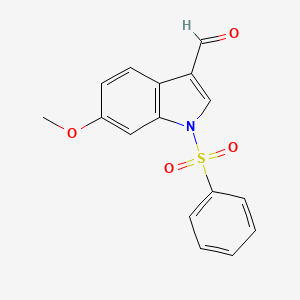
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
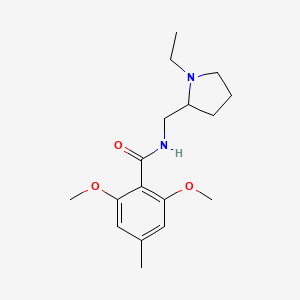
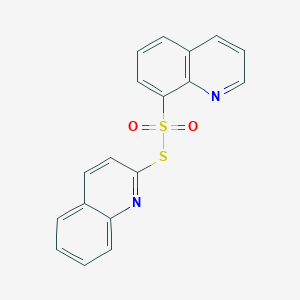
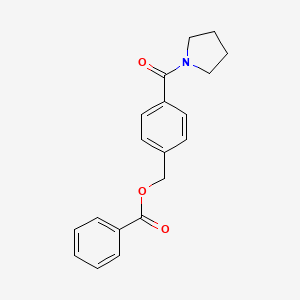

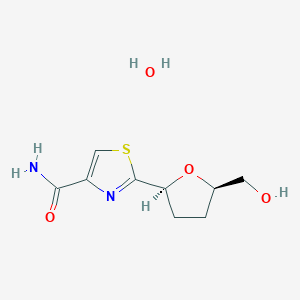
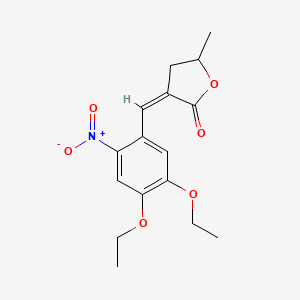
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
